molecular formula C22H30N2O B13746843 4-(Diisopropylamino)-2,2-diphenylbutyramide CAS No. 39666-27-8

4-(Diisopropylamino)-2,2-diphenylbutyramide

Cat. No.: B13746843
CAS No.: 39666-27-8
M. Wt: 338.5 g/mol
InChI Key: KNIVGGRCJWRCDV-UHFFFAOYSA-N
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Description

4-(Diisopropylamino)-2,2-diphenylbutyramide is an organic compound with a complex structure that includes diisopropylamino and diphenylbutyramide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diisopropylamino)-2,2-diphenylbutyramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-diphenylbutyric acid with diisopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Diisopropylamino)-2,2-diphenylbutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Diisopropylamino)-2,2-diphenylbutyramide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diisopropylamino)-2,2-diphenylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-bromoanilino)quinazolin-6-yl]-4-(diisopropylamino)but-2-ynamide
  • (E)-N-[4-[(1-benzylindazol-5-yl)amino]-7-ethoxy-quinazolin-6-yl]-4-(diisopropylamino)but-2-enamide

Uniqueness

4-(Diisopropylamino)-2,2-diphenylbutyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diisopropylamino group provides steric hindrance, making it a more selective reagent in certain reactions compared to similar compounds. Additionally, its diphenylbutyramide moiety contributes to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

39666-27-8

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]-2,2-diphenylbutanamide

InChI

InChI=1S/C22H30N2O/c1-17(2)24(18(3)4)16-15-22(21(23)25,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3,(H2,23,25)

InChI Key

KNIVGGRCJWRCDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

Origin of Product

United States

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